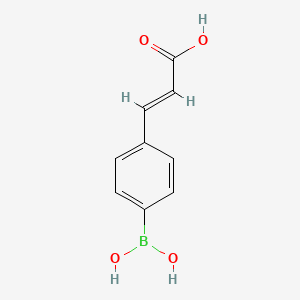
4-(Carboxyvin-2-YL)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Carboxyvin-2-YL)phenylboronic acid is a useful research compound. Its molecular formula is C9H9BO4 and its molecular weight is 191.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Carboxyvin-2-YL)phenylboronic acid, with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of certain enzymes. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
The primary target for this compound is beta-lactamase in Escherichia coli (strain K12). Boronic acids, including this compound, are known to form reversible covalent complexes with enzymes, which suggests a potential mechanism of enzyme inhibition. Specifically, studies indicate that this compound may inhibit the activity of AmpC β-lactamase, an enzyme that contributes to antibiotic resistance by hydrolyzing β-lactam antibiotics.
Interaction with Beta-lactamase
Research utilizing X-ray crystallography has demonstrated that this compound interacts with the active site of AmpC β-lactamase. This interaction is crucial for understanding how this compound can potentially restore the efficacy of β-lactam antibiotics against resistant bacterial strains.
Biological Activity
The biological activity of this compound extends beyond enzyme inhibition. Its structural characteristics allow it to participate in various biochemical interactions, which can lead to significant biological effects.
Anticancer Potential
Recent studies have explored the use of phenylboronic acid derivatives in cancer therapeutics. For instance, modifications using phenylboronic acid have been shown to enhance the targeting ability of nanoparticles in cancer therapy by interacting with over-expressed sialic acid residues on cancer cells. This results in improved drug delivery and retention at tumor sites, leading to better therapeutic outcomes compared to non-decorated nanoparticles .
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of phenylboronic acid derivatives, including this compound. These studies used various cancer cell lines and demonstrated that certain derivatives exhibit low micromolar values for half-maximal inhibitory concentration (IC50), indicating potent antiproliferative activity. The mechanism involves cell cycle arrest and induction of apoptosis, particularly through caspase activation .
Case Studies and Research Findings
特性
IUPAC Name |
(E)-3-(4-boronophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMLKNHGGSYOMP-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159896-15-8 |
Source


|
| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














